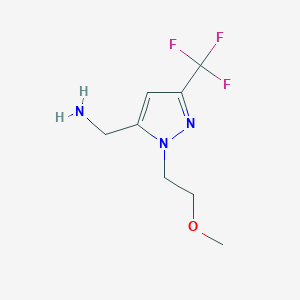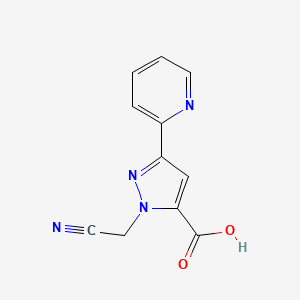![molecular formula C12H12N4 B1480876 1-etil-7-(piridin-3-il)-1H-imidazo[1,2-b]pirazol CAS No. 2098025-77-3](/img/structure/B1480876.png)
1-etil-7-(piridin-3-il)-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los análogos de pirazol se han identificado como potencialmente útiles en el desarrollo de potentes fármacos antiinflamatorios debido a sus propiedades duales de inhibición de COX/LOX (lipoxigenasa) .
Aplicaciones analgésicas
Algunos compuestos de pirazol han mostrado propiedades analgésicas efectivas, como lo evidencian métodos como el método de la cola y los efectos antiinflamatorios medidos por el método de edema de la pata de rata inducido por carragenina .
Eficacia anticancerígena
Estudios recientes han reportado una eficacia anticancerígena significativa en ciertos compuestos de pirazol, con un ejemplo que muestra la inhibición de la quinasa Aurora-A, lo cual es relevante para líneas celulares cancerosas como HCT116 y MCF-7 .
Aplicaciones biomédicas
La síntesis de 1H-pirazolo[3,4-b]piridinas, que están relacionadas con el compuesto en cuestión, se ha correlacionado con diversas aplicaciones biomédicas .
Síntesis de derivados de pirazol fusionados
Se ha investigado la síntesis de derivados de pirazol fusionados como pirazolo[3,4-d]-tiazoles y pirazolo[4,3-d]tiazoles, que son importantes para la química medicinal .
Potencial antitubercular
Se han sintetizado y evaluado compuestos que contienen imidazol que incluyen un grupo pirazol por su potencial antitubercular contra Mycobacterium tuberculosis, mostrando resultados prometedores .
Mecanismo De Acción
Target of Action
Compounds containing imidazole, a five-membered heterocyclic moiety, have been known to show a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole.
Result of Action
Imidazole derivatives have been reported to show different biological activities , suggesting that they could have various molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole and CDK2 involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and halting cell cycle progression.
Cellular Effects
The effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK2/cyclin A2 complex . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced tumor growth.
Molecular Mechanism
At the molecular level, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to partial degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole on cellular function are consistent over time, with sustained inhibition of CDK2 activity and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole influences metabolic flux and metabolite levels, affecting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole within cells are influenced by its interactions with transporters and binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Specific targeting signals and post-translational modifications may direct 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole to particular cellular compartments, enhancing its efficacy. The subcellular distribution of the compound influences its ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
1-ethyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)11(9-14-16)10-4-3-5-13-8-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKYQWGBHAABLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)
